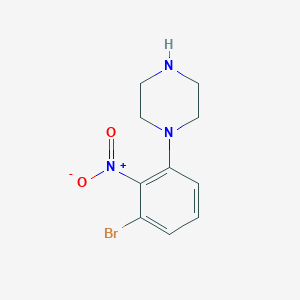

1-(3-Bromo-2-nitrophenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-8-2-1-3-9(10(8)14(15)16)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEIYVWBTPJDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Substituted Piperazine Architectures

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in contemporary chemical synthesis and design. Its unique conformational flexibility and ability to engage in a variety of chemical interactions make it a cornerstone in the development of a wide array of functional molecules.

Substituted piperazines are integral components of numerous clinically approved drugs, demonstrating their profound impact on human health. The versatility of the piperazine core allows for the introduction of diverse substituents at its nitrogen atoms, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This has led to the development of a broad spectrum of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anticancer agents. The ability of the piperazine moiety to modulate properties such as solubility, lipophilicity, and receptor-binding affinity underscores its importance in drug discovery and development.

Contextualizing the 3 Bromo 2 Nitrophenyl Moiety

The 3-bromo-2-nitrophenyl group is a key structural element that imparts distinct chemical reactivity to the target compound. The presence of both a bromine atom and a nitro group on the phenyl ring creates a unique electronic and steric environment. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Research Trajectories and Academic Relevance

Direct N-Arylation Pathways to Substituted Phenylpiperazines

Direct N-arylation offers a convergent and efficient route to phenylpiperazine derivatives. Two principal methods dominate this approach: nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Halonitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a well-established method for the synthesis of arylpiperazines. nih.govnih.govnih.govresearchgate.net This reaction typically involves the reaction of a nucleophile, in this case, piperazine, with an aryl halide containing electron-withdrawing groups, such as a nitro group. nih.govbeilstein-journals.org The presence of the nitro group in the ortho or para position to the halogen is crucial as it activates the aromatic ring towards nucleophilic attack. taylorandfrancis.comnih.gov

For the synthesis of this compound, 1-bromo-3-fluoro-2-nitrobenzene (B1273211) could serve as a suitable starting material. The fluorine atom is a good leaving group in SNAr reactions. The reaction would proceed by the attack of piperazine on the carbon bearing the fluorine atom, leading to the displacement of the fluoride (B91410) ion and the formation of the desired product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require a base to neutralize the generated hydrofluoric acid. chemicalbook.com

A general procedure for a similar synthesis of 1-(4-bromo-2-nitrophenyl)piperidine (B1295410) involves reacting the corresponding halo-nitrated benzene (B151609) with an alkylamine in the presence of a base like potassium carbonate or cesium carbonate in DMF or DMSO. chemicalbook.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-arylpiperazines. nih.govorganic-chemistry.orgyoutube.com This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides and pseudohalides with a wide range of amines, including piperazine. nih.govorganic-chemistry.org A key advantage of this method is its tolerance for a broad spectrum of functional groups and its applicability to sterically hindered substrates. nih.govnih.govsemanticscholar.org

The synthesis of this compound via Buchwald-Hartwig amination would involve the reaction of 1,3-dibromo-2-nitrobenzene with piperazine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often providing excellent results. youtube.com The reaction is typically carried out in an inert solvent like toluene (B28343) or dioxane and requires a base, such as sodium tert-butoxide or potassium phosphate.

Recent advancements have led to the development of highly efficient palladium pre-catalysts that are air- and moisture-stable, simplifying the experimental setup and allowing for rapid reaction times, sometimes as short as 10 minutes under aerobic conditions. nih.gov

Multi-Step Synthesis from Precursors and Key Intermediates

An alternative to direct N-arylation is a multi-step approach where the piperazine ring and the substituted phenyl ring are constructed sequentially. nih.govlibretexts.orgchegg.comlumenlearning.comyoutube.comresearchgate.net

Preparation of Functionalized Piperazine Synthons

The piperazine core is a common motif in many biologically active compounds, and numerous methods for its synthesis have been developed. eurekaselect.comorganic-chemistry.org These methods often involve the cyclization of appropriate precursors. For instance, N-Boc protected piperazines are versatile intermediates that can be functionalized at the second nitrogen atom. researchgate.net The synthesis of these protected piperazines can be achieved through various routes, including the reaction of N-Boc-ethanolamine with a suitable protected amino acid followed by cyclization. benthamdirect.com

Introduction of Bromo- and Nitro-Substituents on the Phenyl Ring

The introduction of bromo- and nitro-substituents onto the phenyl ring is a fundamental transformation in organic synthesis. The order of these introductions is critical to achieve the desired 1,2,3-substitution pattern. libretexts.orglumenlearning.com

A plausible synthetic strategy could start with the nitration of a suitable benzene derivative. The nitro group is a meta-director in electrophilic aromatic substitution reactions. lumenlearning.com Therefore, if one starts with bromobenzene, nitration would primarily yield 1-bromo-3-nitrobenzene (B119269) and 1-bromo-4-nitrobenzene. To obtain the 2-nitro isomer, a different strategy is required.

One approach could involve starting with 2-bromoaniline (B46623). Nitration of 2-bromoaniline would likely lead to a mixture of isomers. A more controlled approach would be to first protect the amino group, for example, as an acetanilide, then perform the nitration, which would direct the nitro group to the ortho and para positions relative to the activating acetamido group. Subsequent deprotection would yield the desired nitrobromoaniline.

Another strategy involves the Sandmeyer reaction. Starting from 2-bromoaniline, diazotization followed by treatment with a nitrite (B80452) source in the presence of a copper catalyst could introduce the nitro group at the desired position.

Advanced Synthetic Techniques for Piperazine Derivatives

Modern organic synthesis has seen the development of advanced techniques that can be applied to the synthesis of complex piperazine derivatives. These include photoredox catalysis and the use of specialized reagents.

Visible-light photoredox catalysis has emerged as a mild and green alternative for C-H functionalization reactions. encyclopedia.pub This technique can be used to directly couple N-Boc piperazines with aryl compounds. encyclopedia.pub Another innovative approach involves the use of stannyl (B1234572) amine protocol (SnAP) reagents, which allow for the convergent synthesis of piperazines from aldehydes. encyclopedia.pub These advanced methods offer new avenues for the synthesis of highly substituted piperazines with diverse functionalities. ajchem-a.com

Stereoselective Synthesis Methodologies

The parent compound, this compound, is achiral. However, stereoselective synthesis becomes critical when substituents are introduced onto the piperazine ring, creating chiral centers. Methodologies developed for the stereoselective synthesis of substituted piperazines can be applied to create chiral derivatives of the target compound.

One such powerful strategy is the diastereoselective intramolecular hydroamination of substrates derived from amino acids. organic-chemistry.org This method allows for the modular synthesis of 2,6-disubstituted piperazines with high levels of stereocontrol. Another approach involves the stereoselective catalytic reductive cyclization of dioximes derived from primary amines and nitrosoalkenes. nih.govmdpi.com This process can convert a primary amino group into a piperazine ring, with the stereochemistry at the newly formed chiral centers being controlled during the hydrogenation step. mdpi.com For instance, the use of a palladium on carbon (Pd/C) catalyst for the reductive cyclization of bis(oximinoalkyl)amines has been shown to predominantly yield 2,6-cis-isomers of piperazines. mdpi.com

Intramolecular Cyclization Approaches for Piperazine Ring Formation

Intramolecular cyclization offers a robust alternative to direct intermolecular condensation for forming the piperazine ring. These methods construct the heterocyclic core from a single, pre-assembled acyclic precursor. A notable strategy is the palladium-catalyzed aerobic oxidative cyclization. organic-chemistry.org This Wacker-type cyclization can form six-membered nitrogen heterocycles from suitable alkene-containing substrates.

Another versatile method involves the reductive cyclization of dioximes. nih.govmdpi.com In a potential pathway applicable to the synthesis of the this compound core, an amine (in this case, 3-bromo-2-nitroaniline) could theoretically undergo a sequential double Michael addition to a nitrosoalkene synthon. The resulting bis(oximinoalkyl)amine intermediate would then undergo a catalytic reductive cyclization to furnish the piperazine ring. The mechanism is believed to proceed through the hydrogenolysis of the N-O bonds to form a diimine, which cyclizes and is subsequently reduced to the final piperazine. mdpi.com

Applications of Click Chemistry in Piperazine Scaffold Construction

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool in medicinal chemistry for its efficiency and selectivity. nih.govscilit.com While not typically employed for the de novo construction of the piperazine ring itself, it is widely used for the functionalization and derivatization of the piperazine scaffold.

In the context of this compound, click chemistry could be applied to a derivative of the molecule to introduce a 1,2,3-triazole moiety. For example, if an alkyne- or azide-functionalized variant of the bromonitrophenyl group were used, the piperazine conjugate could be readily "clicked" with a corresponding azide (B81097) or alkyne partner. This strategy is frequently used to link piperazine-containing fragments to other molecules of interest or to build libraries of complex compounds for biological screening. nih.govrsc.org The reaction's simplicity and high yield make it an ideal method for postsynthetic modification. nih.gov

Green Chemistry and Sustainable Synthesis Considerations for the Compound

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free or Aqueous Medium Reaction Conditions

The traditional synthesis of arylpiperazines often relies on polar aprotic solvents like DMF or DMSO. chemicalbook.com Green chemistry principles encourage the exploration of alternative reaction media. One successful approach for related aryl aminations is the use of piperazine itself as both a reactant and a solvent. This method can be cost-effective and environmentally friendly, leading to high yields of the desired arylpiperazine under aerobic conditions. organic-chemistry.org

Mechanochemistry, which involves conducting reactions by grinding solid reactants together with minimal or no solvent, presents another sustainable alternative. researchgate.net The synthesis of 2-phenylimidazo[1,2-α]pyridine, for instance, has been successfully demonstrated using manual grinding in a solvent-free method, resulting in high yields and simplifying product purification. researchgate.net This approach could potentially be adapted for the SNAr reaction to produce this compound, significantly reducing solvent waste.

Catalyst Optimization and Recycling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, including the formation of C-N bonds in arylpiperazines. organic-chemistry.org Optimizing these catalytic systems is key to improving the sustainability of the synthesis. This includes:

Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand can dramatically affect catalyst efficiency, allowing for lower catalyst loading and milder reaction conditions.

Catalyst Recycling: For large-scale synthesis, the cost and environmental impact of precious metal catalysts like palladium are significant. Developing protocols for catalyst recycling is crucial. This can involve using heterogeneous catalysts that are easily filtered off, or homogeneous catalysts that can be precipitated and recovered after the reaction.

Table 2: Comparison of Synthetic Approaches

| Approach | Traditional SNAr | Potential Green Alternative |

| Solvent | DMF, DMSO | Water, Piperazine (as solvent), or Solvent-Free (Mechanochemistry) |

| Catalyst | None (or Base-mediated) | Optimized Pd-catalyst for C-N coupling variant |

| Waste | Organic solvent waste | Minimal to no solvent waste |

| Energy | Requires heating | Potentially lower energy input (e.g., mechanochemistry) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a comprehensive picture of the molecule's atomic connectivity and stereochemistry can be assembled.

Detailed ¹H and ¹³C NMR Spectral Analysis for Connectivity and Molecular Environment

¹H NMR Spectroscopy: The proton NMR spectrum will show signals for the aromatic protons and the piperazine ring protons. The three protons on the phenyl ring will appear as a complex multiplet system due to their spin-spin coupling. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom. The protons of the piperazine ring are expected to show two distinct sets of signals, corresponding to the methylene (B1212753) groups adjacent to the nitrophenyl group and those adjacent to the secondary amine. These signals may appear as broad multiplets due to the conformational flexibility of the piperazine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six carbons of the aromatic ring and the four carbons of the piperazine ring. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the nitro group will be shifted downfield, while the carbon attached to the bromine atom will also show a characteristic downfield shift. The piperazine carbons will resonate in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.8 | 120 - 140 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-NO₂ | - | 145 - 155 |

| Aromatic C-N(piperazine) | - | 140 - 150 |

| Piperazine CH₂ (adjacent to phenyl) | 3.0 - 3.4 | 48 - 52 |

| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.2 | 45 - 49 |

Note: These are predicted chemical shift ranges based on analogous compounds and general spectroscopic principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. youtube.comsdsu.edu For the aromatic system, cross-peaks would be observed between adjacent protons, allowing for the assignment of the aromatic spin system. In the piperazine ring, correlations between the geminal and vicinal protons of the methylene groups would be visible. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduresearchgate.net This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signals of the piperazine ring would correlate with their corresponding carbon signals in the aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduresearchgate.net This is particularly useful for connecting the different fragments of the molecule. For example, correlations would be expected between the protons of the piperazine ring adjacent to the phenyl group and the aromatic carbons, definitively confirming the attachment of the piperazine ring to the bromonitrophenyl moiety.

Investigation of Conformational Dynamics and Rotational Barriers via Variable-Temperature NMR

The piperazine ring can exist in different conformations, primarily chair and boat forms, which can interconvert. Additionally, rotation around the C(aryl)-N(piperazine) bond may be restricted due to steric hindrance from the ortho-nitro group. These dynamic processes can be studied using variable-temperature (VT) NMR spectroscopy. rsc.org

At room temperature, if the rate of conformational exchange or bond rotation is fast on the NMR timescale, the signals for the piperazine protons may appear averaged and broad. rsc.orgrsc.org By lowering the temperature, this exchange can be slowed down, leading to the decoalescence of the broad signals into sharper, distinct signals for the axial and equatorial protons of the piperazine ring. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the conformational change or rotation can be calculated. Such studies on related N-arylpiperazines have revealed the presence of different conformers at low temperatures. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The combination of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offers a comprehensive vibrational analysis of this compound.

Characteristic Vibrational Mode Assignment for Functional Groups (e.g., Nitro, Bromo, Piperazine Ring)

The vibrational spectrum of this compound will be dominated by the characteristic absorption bands of its constituent functional groups.

Nitro Group (NO₂): The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) in the range of 1300-1370 cm⁻¹.

Bromo Group (C-Br): The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Piperazine Ring: The piperazine ring will show a variety of vibrational modes. The N-H stretching vibration of the secondary amine is expected as a medium intensity band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups will appear in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic Ring: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C stretching vibrations of the ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Bromo (C-Br) | Stretch | 500 - 600 |

| Piperazine (N-H) | Stretch | 3300 - 3500 |

| Piperazine (CH₂) | Stretch | 2800 - 3000 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

Note: These are expected frequency ranges based on characteristic group frequencies and data from similar compounds. scispace.com

Correlation of Experimental Frequencies with Quantum Chemical Predictions

To gain a deeper understanding of the vibrational modes and to make more precise assignments, the experimental FT-IR and FT-Raman spectra can be correlated with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT) has been shown to be a reliable method for predicting the vibrational frequencies of organic molecules. scispace.com

By optimizing the geometry of this compound and calculating the harmonic vibrational frequencies using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set), a theoretical vibrational spectrum can be generated. scispace.com The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the calculated frequencies are typically scaled using an empirical scaling factor to improve the agreement with the experimental data. This correlation allows for a detailed assignment of each observed vibrational band to a specific normal mode of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of organic compounds. It provides not only the mass-to-charge ratio (m/z) of the molecular ion but does so with extremely high accuracy, allowing for the determination of the elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that offer deep insights into the compound's structure.

The primary step in the HRMS analysis of this compound is the precise measurement of its molecular ion. The molecular formula is C₁₀H₁₂BrN₃O₂. Using electrospray ionization in positive ion mode (ESI+), the compound is expected to be observed as the protonated molecule, [M+H]⁺. The accurate mass measurement distinguishes the target compound from other potential isobaric species.

Based on its elemental composition, the theoretical monoisotopic mass of the protonated molecule can be calculated. This experimental value is then compared against the theoretical mass, with the difference, or mass error, typically measured in parts per million (ppm). A low mass error provides strong evidence for the assigned elemental formula. For phenylpiperazine analogues, mass errors are often well below 5 ppm. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Molecular Formula | Theoretical m/z | Predicted CCS (Ų) |

| [M+H]⁺ | C₁₀H₁₃BrN₃O₂⁺ | 299.0291 | Data not available |

| [M+Na]⁺ | C₁₀H₁₂BrN₃O₂Na⁺ | 321.0110 | Data not available |

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the precursor molecular ion, [M+H]⁺. The resulting product ions reveal the compound's structural connectivity. The fragmentation of phenylpiperazine derivatives is well-characterized and typically involves cleavages within the piperazine ring and its connection to the phenyl ring. xml-journal.net

For this compound, two primary fragmentation pathways are anticipated. One pathway involves the characteristic loss of moieties from the piperazine ring, such as the loss of an ethyleneimine group or ammonia (B1221849). nih.govxml-journal.net A second pathway would likely be initiated by the cleavage of the substituents on the phenyl ring. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), serves as a crucial diagnostic tool, as any fragment containing the bromine atom will exhibit a distinctive isotopic pattern in the mass spectrum. nih.gov The nitro group can also influence fragmentation, potentially through the loss of NO or NO₂.

Table 2: Plausible Mass Spectrometric Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |

| 299.0291 | C₂H₅N | 256.9926 | Loss of ethyleneimine from the piperazine ring. |

| 299.0291 | NH₃ | 282.0030 | Loss of ammonia from the piperazine ring. nih.gov |

| 299.0291 | NO₂ | 253.0242 | Loss of the nitro group. |

| 299.0291 | Br• | 219.0719 | Homolytic cleavage of the C-Br bond. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and stereochemistry. It also provides invaluable information on how molecules arrange themselves in a crystal lattice, governed by a network of intermolecular interactions.

The arrangement of molecules in the crystal, known as crystal packing, is directed by intermolecular forces to achieve maximum stability. In the case of protonated phenylpiperazine salts, the crystal structures are often dominated by strong hydrogen bonds, such as N-H···O interactions between the piperazinium cation and a counter-anion or water molecules. nih.goviucr.org These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.goviucr.org The specific packing motif, such as the formation of characteristic ring structures described by graph-set notation (e.g., R²₂(8) or R⁴₄(12) rings), is a recurring feature in the supramolecular assembly of these compounds. nih.goviucr.org

Beyond strong hydrogen bonds, the supramolecular architecture of this compound will be significantly influenced by a variety of weaker intermolecular interactions. The presence of the bromine atom introduces the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic atom (e.g., oxygen or nitrogen) on an adjacent molecule. nih.govrsc.org

Table 3: Common Intermolecular Interactions in Crystals of Related Phenylpiperazine Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Reference |

| N-H···O Hydrogen Bond | N-H (piperazinium) | O (carboxylate/nitro) | H···O ≈ 1.7 - 1.9 | nih.gov |

| C-H···O Hydrogen Bond | C-H (aromatic/aliphatic) | O (nitro/carbonyl) | H···O ≈ 2.5 | nih.gov |

| C-H···Br Interaction | C-H (piperazine) | Br (bromophenyl) | Data not specified | nih.gov |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.5 - 3.6 | nih.goviucr.org |

| Halogen Bonding | C-Br | O/N | Dependent on atoms | nih.govsemanticscholar.org |

Computational Chemistry and Theoretical Studies on 1 3 Bromo 2 Nitrophenyl Piperazine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of molecular systems. A typical study on 1-(3-Bromo-2-nitrophenyl)piperazine would employ DFT to elucidate its fundamental chemical characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. For a flexible molecule like this compound, which contains a piperazine (B1678402) ring, this involves identifying different possible conformations, such as the chair, boat, or twist-boat forms of the piperazine ring, and determining their relative energetic stabilities.

The orientation of the 3-bromo-2-nitrophenyl group relative to the piperazine ring is also critical. DFT calculations would reveal the most stable rotational isomers (rotamers) and quantify the energy barriers between them. This analysis provides crucial information on the molecule's preferred shape, which influences its physical properties and biological interactions.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), and the LUMO energy is related to its electron affinity (electron-accepting ability). The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring and the nitrophenyl moiety, while the LUMO would likely be distributed over the electron-deficient nitrophenyl ring, influenced by the electron-withdrawing nitro group. In a study on the related compound 3-bromo-2-hydroxypyridine, DFT calculations were used to determine the HOMO and LUMO energies and visualize their distribution. mdpi.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for an Analogous Compound (3-Bromo-2-hydroxypyridine) in Gas Phase mdpi.com

| Parameter | Energy (eV) |

| EHOMO | -6.880 |

| ELUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

| Data is for 3-bromo-2-hydroxypyridine, calculated at the B3LYP/6-311++G(d,p) level, and serves as an example of the type of data generated in such an analysis. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons, which are prone to electrophilic attack. Regions of positive potential (colored blue) indicate an electron deficiency and are susceptible to nucleophilic attack. For this compound, MEP analysis would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring, highlighting them as sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atoms of the piperazine N-H group and near the bromine atom (a phenomenon known as a σ-hole), indicating sites for nucleophilic interaction. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an empty (acceptor) orbital.

This charge transfer, or delocalization, stabilizes the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory within the NBO framework. wisc.edu For this compound, NBO analysis would quantify key interactions, such as the delocalization of electron density from the nitrogen lone pairs of the piperazine ring into antibonding orbitals of the phenyl ring, or from the lone pairs of the nitro group's oxygen atoms into the ring's antibonding orbitals. These interactions are crucial for understanding the molecule's conformational preferences and electronic properties. rsc.org

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical predictions can help in the unambiguous assignment of complex experimental spectra. For a definitive study, the calculated shifts for this compound would be correlated with its experimental NMR data.

Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies and intensities allow for a detailed assignment of the vibrational modes of the molecule. For instance, calculations would help assign the characteristic stretching frequencies of the N-H bond in the piperazine ring, the C-N bonds, the aromatic C-H bonds, and the symmetric and asymmetric stretches of the NO₂ group. Typically, calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity of experimental vibrations.

Studies on similar molecules, such as 1-Amino-4-methylpiperazine, have demonstrated good agreement between DFT-calculated vibrational frequencies and experimental FTIR and FT-Raman spectra, confirming the reliability of this approach. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

For this compound, an MD simulation would reveal the accessible conformational landscape, including the puckering of the piperazine ring and the rotation around the C-N bond connecting the two rings. This would provide a more realistic understanding of the molecule's behavior than static calculations alone, especially for predicting properties in a biological or solution-phase context. However, specific MD simulation studies on this compound were not identified in the surveyed literature.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Detailed research findings from crystallographic and computational studies on this compound are not available in the public domain. Consequently, a specific Hirshfeld surface analysis and a quantitative breakdown of its intermolecular interactions cannot be provided at this time.

Hirshfeld surface analysis is a computational method used to partition crystal space among molecules, providing a visual and quantitative understanding of intermolecular contacts. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of interactions and their relative strengths. Key graphical outputs include the d_norm, d_i, and d_e surfaces, as well as 2D fingerprint plots.

For a molecule like this compound, which contains a bromine atom, a nitro group, a phenyl ring, and a piperazine moiety, a variety of intermolecular interactions would be expected to play a role in its crystal packing. These would likely include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and if protonated, as donors. The oxygen atoms of the nitro group are also potential hydrogen bond acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonds, acting as an electrophilic region (a σ-hole) that can interact with nucleophilic atoms like oxygen or nitrogen.

π-π Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions with neighboring aromatic rings.

A quantitative assessment derived from a Hirshfeld surface analysis would typically be presented in a data table, summarizing the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H / H···O | Data not available |

| Br···H / H···Br | Data not available |

| C···H / H···C | Data not available |

| N···H / H···N | Data not available |

| C···C (π-π) | Data not available |

| Br···O / O···Br | Data not available |

| Other | Data not available |

Note: The data in this table is hypothetical and serves as an example of how findings from a Hirshfeld surface analysis would be presented. Specific values for this compound are not currently available.

Without experimental or computational data for this compound, a definitive analysis of its intermolecular interactions remains speculative. Further research, including single-crystal X-ray diffraction and computational modeling, is required to elucidate the precise nature and relative importance of the forces governing the solid-state architecture of this compound.

Structure Activity Relationship Sar and Ligand Design Principles Theoretical and Mechanistic Focus

Computational Approaches to Establish SAR for Piperazine (B1678402) Derivatives

Computational methods are indispensable in modern drug discovery for elucidating the complex relationships between a molecule's structure and its biological function. For piperazine derivatives, including "1-(3-Bromo-2-nitrophenyl)piperazine," these techniques can predict activity, identify key structural features, and guide the design of new analogues with improved properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.melongdom.orgwikipedia.org The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and structural features. fiveable.mewikipedia.org

For a series of analogues of "this compound," a QSAR study would involve the following hypothetical steps:

Data Set Preparation: A series of "this compound" analogues would be synthesized, and their biological activities (e.g., IC50 values against a specific target) would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that correlates the calculated descriptors with the observed biological activity. longdom.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development. nih.gov

Three-Dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend the QSAR concept into three-dimensional space. omicsonline.orgdrugdesign.orgneovarsity.org These methods are particularly powerful as they consider the 3D conformation of the molecules and their interaction fields. omicsonline.orgdrugdesign.org

In a hypothetical 3D-QSAR study of "this compound" analogues:

Molecular Alignment: The 3D structures of the compounds in the dataset are aligned based on a common scaffold or a pharmacophore hypothesis. This is a critical step that significantly influences the quality of the model.

Field Calculation: The steric and electrostatic interaction fields around each aligned molecule are calculated using a probe atom (e.g., a sp3 carbon atom with a +1 charge) on a 3D grid. omicsonline.org CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. neovarsity.org

PLS Analysis: The resulting field values are used as independent variables in a PLS analysis to generate a 3D-QSAR model that correlates these fields with biological activity. omicsonline.org

Contour Map Visualization: The results are visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a green contour might indicate that bulky substituents are favored in that region for enhanced activity, while a yellow contour might suggest that bulky groups are detrimental.

Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on the Activity of this compound Analogs

| Descriptor | Property Represented | Hypothetical Influence on Activity |

| LogP | Lipophilicity | An optimal range may be required for membrane permeability and target engagement. |

| Molecular Weight | Size and Bulk | May influence binding pocket accessibility and pharmacokinetic properties. |

| Dipole Moment | Polarity | Could be crucial for electrostatic interactions within the receptor binding site. |

| HOMO/LUMO Energies | Electronic Reactivity | May relate to the potential for charge-transfer interactions with the biological target. |

| Number of H-bond Donors/Acceptors | Hydrogen Bonding Potential | Directly impacts the ability to form specific hydrogen bonds with receptor residues. |

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govacs.orgfrontiersin.org It is a powerful tool for understanding ligand-target interactions at an atomic level and for virtual screening of compound libraries. nih.govacs.org

For "this compound," a molecular docking study would theoretically proceed as follows:

Target and Ligand Preparation: A 3D structure of the biological target (e.g., a receptor or enzyme) is obtained, often from a protein data bank or through homology modeling. The 3D structure of "this compound" is generated and optimized.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor. leidenuniv.nlnih.gov

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose, and the poses are ranked accordingly. The top-ranked pose is considered the most likely binding mode. nih.gov

The docking results would provide valuable insights into the hypothetical binding mode of "this compound," including:

Key Interacting Residues: Identification of the specific amino acid residues in the binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand.

Role of Substituents: The model would illustrate the role of the bromo and nitro groups on the phenyl ring and the piperazine moiety in binding. For instance, the nitro group might act as a hydrogen bond acceptor, while the bromo-phenyl ring could engage in hydrophobic interactions.

Guidance for Optimization: By understanding the binding mode, rational modifications can be proposed to improve binding affinity. For example, if a specific region of the binding pocket is unoccupied, a substituent could be added to the ligand to fill that space and form additional favorable interactions.

Table 2: Theoretical Ligand-Target Interactions for this compound Predicted by Molecular Docking

| Interacting Moiety of Ligand | Potential Interaction Type | Hypothetical Interacting Residue in Target |

| Nitro Group | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Bromo-Phenyl Ring | Hydrophobic/Van der Waals | Leucine, Isoleucine, Valine |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | |

| Piperazine Ring (NH group) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Piperazine Ring (N atom) | Hydrogen Bond Acceptor | Serine, Threonine |

Rational Design Strategies Based on Conformational Flexibility and Molecular Recognition

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the ligand-target interactions. acs.org Conformational flexibility and molecular recognition are central to this process. nih.govnih.govacs.org

Conformational Flexibility: Both the ligand and the receptor are flexible molecules that can adopt different conformations. acs.orgnih.govresearchgate.net The ability of "this compound" and its target to adapt their shapes upon binding (induced fit) is crucial for achieving a stable complex. researchgate.net The piperazine ring, in particular, can exist in different conformations (e.g., chair, boat, twist-boat), and the preferred binding conformation can significantly influence activity. Computational methods like molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the ligand and the receptor-ligand complex, providing a more dynamic and realistic picture of the binding event. nih.gov

Molecular Recognition: This refers to the specific binding between a ligand and its receptor, driven by a combination of non-covalent interactions such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.govfiveable.me The arrangement of the bromo and nitro substituents on the phenyl ring of "this compound" creates a specific electronic and steric profile that will be recognized by the binding site of its target. Rational design strategies would focus on optimizing these recognition features. For example, modifying the substitution pattern on the phenyl ring or replacing the piperazine moiety with other heterocyclic scaffolds could lead to enhanced binding affinity and selectivity.

Elucidation of Mechanistic Principles at the Molecular Level through Theoretical Models

Theoretical models provide a framework for understanding the mechanistic principles that govern the interaction of "this compound" with its biological target at a molecular level. slideshare.netwikipedia.org

Receptor Occupancy Theory: This classical theory posits that the magnitude of the biological response is proportional to the number of receptors occupied by the drug. cutm.ac.in Theoretical models can help to quantify the binding affinity (Kd) of "this compound," which is a key determinant of receptor occupancy.

Two-State Receptor Model: This model proposes that receptors can exist in an equilibrium between an inactive (R) and an active (R) state. nih.gov Agonists are thought to bind preferentially to the R state, shifting the equilibrium towards the active conformation. Theoretical calculations could be used to estimate the binding energy of "this compound" to both the R and R* states of a hypothetical receptor, thereby predicting whether it is likely to act as an agonist, antagonist, or inverse agonist.

By integrating these theoretical models with computational techniques like QSAR and molecular docking, a comprehensive understanding of the SAR of "this compound" can be developed. This knowledge is invaluable for the rational design of new, more potent, and selective ligands for therapeutic applications.

Future Perspectives and Research Opportunities in the Field of 1 3 Bromo 2 Nitrophenyl Piperazine Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 1-(3-Bromo-2-nitrophenyl)piperazine and its analogs is ripe for innovation. While classical nucleophilic aromatic substitution (SNAr) reactions form the bedrock of its synthesis, future research will likely focus on more efficient, sustainable, and versatile methodologies. The reactivity of the starting material, 1,3-dibromo-2-nitrobenzene (B169743), with piperazine (B1678402) is a standard approach. However, advancements in catalysis and reaction engineering can offer significant improvements.

One promising avenue is the exploration of catalyst systems that can enhance the regioselectivity and yield of the substitution reaction. For instance, palladium- or copper-catalyzed Buchwald-Hartwig amination reactions, which are powerful tools for forming C-N bonds, could be adapted. These methods often proceed under milder conditions and with greater functional group tolerance than traditional SNAr reactions.

A recent study on the synthesis of nitrophenylpiperazine derivatives highlights a modern approach that could be adapted. nih.gov This involves a one-pot reaction combining an activated fluoro- or chloro-nitroaromatic compound with piperazine derivatives in the presence of a base like cesium carbonate (Cs2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov Adapting this to 1,3-dibromo-2-nitrobenzene could offer a streamlined route to the target compound and its derivatives.

Future research could systematically investigate various catalysts, bases, and solvent systems to optimize the synthesis of this compound. The development of flow chemistry processes for this synthesis would also represent a significant step forward, enabling better control over reaction parameters, improved safety, and easier scalability.

| Parameter | Traditional SNAr | Potential Future Methodologies |

| Catalyst | Typically uncatalyzed | Palladium or Copper complexes (e.g., Buchwald-Hartwig) |

| Base | Strong inorganic bases (e.g., K2CO3) | Milder organic or inorganic bases (e.g., Cs2CO3) |

| Solvent | High-boiling polar aprotics (e.g., DMSO, DMF) | Greener solvents, or solvent-free conditions |

| Temperature | Often elevated temperatures (80-120°C) | Room temperature to moderate heating |

| Reaction Setup | Batch processing | Continuous flow chemistry |

Integration of Advanced Computational Techniques for Predictive Design and Optimization

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding synthetic efforts and the design of new applications. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule, including the effects of the bromo and nitro substituents on the electron density of the aromatic ring and the piperazine nitrogen atoms. This knowledge is crucial for predicting the regioselectivity of further chemical modifications.

Molecular docking studies represent a particularly exciting frontier, especially in the context of medicinal chemistry. A 2024 study on nitrophenylpiperazine derivatives as tyrosinase inhibitors demonstrated the power of this approach. nih.govresearchgate.net In that research, docking simulations were used to predict how different derivatives would bind to the active site of the tyrosinase enzyme, providing insights into the structure-activity relationship (SAR). nih.govresearchgate.net The study revealed that the piperazine ring can act as a crucial scaffold, providing a balance of rigidity and flexibility to correctly orient substituents within an enzyme's active site. nih.gov

For this compound, similar in silico screening could be performed against a wide range of biological targets, such as G-protein coupled receptors (GPCRs), kinases, or other enzymes. This would allow researchers to prioritize synthetic targets for specific therapeutic areas. Furthermore, computational methods can predict key drug-like properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), saving time and resources in the drug discovery process.

| Computational Technique | Application for this compound |

| Density Functional Theory (DFT) | - Elucidate electronic structure- Predict reactivity and regioselectivity- Analyze spectroscopic properties (NMR, IR) |

| Molecular Docking | - Predict binding affinity to biological targets (enzymes, receptors)- Guide the design of new bioactive derivatives- Elucidate structure-activity relationships (SAR) |

| Molecular Dynamics (MD) Simulations | - Study conformational flexibility- Analyze interactions with solvent and biological membranes- Assess the stability of ligand-protein complexes |

| Quantitative Structure-Activity Relationship (QSAR) | - Develop predictive models for biological activity- Identify key molecular descriptors for desired properties |

Innovative Applications of the Compound as a Chemical Probe or Building Block in Complex Systems

The unique combination of a reactive bromine atom and a modifiable piperazine ring makes this compound an excellent scaffold for creating more complex and functional molecules.

As a building block , the compound serves as a versatile intermediate. The bromine atom can be readily transformed through a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic elaboration of the core structure. The secondary amine of the piperazine ring is also a convenient handle for further functionalization, for example, through acylation, alkylation, or sulfonylation, to introduce diverse chemical moieties. This dual reactivity makes it a valuable precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery or materials science. The development of nitrophenylpiperazine derivatives as tyrosinase inhibitors is a testament to this potential, where various aryl substitutions on the piperazine nitrogen led to the identification of potent enzyme inhibitors. nih.govnih.gov

As a chemical probe , this compound derivatives could be designed to investigate biological systems. The nitroaromatic group is known to be reducible in hypoxic (low oxygen) environments, a characteristic feature of solid tumors. This suggests that the compound could be a foundation for developing hypoxia-activated prodrugs or imaging agents. Furthermore, by attaching a fluorescent tag or a reactive group to the piperazine nitrogen, researchers could create probes to label specific proteins or cellular compartments, enabling the study of biological processes with high spatial and temporal resolution.

The future of this compound chemistry is bright, with numerous opportunities for innovation. Advances in synthetic methods, coupled with the predictive power of computational chemistry, will undoubtedly unlock new applications for this versatile molecule, from novel therapeutics to sophisticated chemical tools for biological research.

Q & A

Basic Question: What are the standard synthetic routes for 1-(3-Bromo-2-nitrophenyl)piperazine, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves sequential functionalization of the piperazine ring and aromatic substitution. A common approach is:

Alkylation: React piperazine with 3-bromo-2-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Monitor progress via TLC (hexane:EtOAc, 1:8) .

Purification: Extract with methylene chloride, dry over Na₂SO₄, and purify via silica gel chromatography (EtOAc:hexane gradient) .

Characterization: Use ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton shifts at δ 7.5–8.0 ppm for bromo-nitro substitution) and LCMS for molecular ion validation (expected [M+H]⁺ ~ 310 m/z) .

Advanced Question: How can conflicting regiochemistry data in nitrophenyl-piperazine derivatives be resolved?

Methodological Answer:

Contradictions in substitution patterns (e.g., nitro vs. bromo orientation) arise from steric/electronic effects. To resolve:

X-ray Crystallography: Determine crystal structure to unambiguously assign positions .

NOESY NMR: Identify spatial proximity between piperazine protons and aromatic substituents .

Computational Modeling: Compare DFT-calculated ¹H NMR shifts (using Gaussian/B3LYP) with experimental data to validate regiochemistry .

Basic Question: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC-PDA: Use a C18 column (MeCN:H₂O, 70:30) to detect impurities (<0.5% area).

- Elemental Analysis: Verify C, H, N, Br content (e.g., C: ~46.5%, Br: ~25.9%) .

- Melting Point: A sharp range (e.g., 160–163°C) indicates high crystallinity .

Advanced Question: How can reaction yields be optimized for introducing bulky substituents to the piperazine ring?

Methodological Answer:

Low yields in alkylation often result from steric hindrance. Mitigate via:

Solvent Choice: Use DMF or DMSO to enhance solubility of bulky electrophiles .

Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 6 h) and improve yields by 15–20% .

Catalysis: Employ phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .

Basic Question: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles due to acute oral toxicity (LD₅₀ ~300 mg/kg in rats) .

- Ventilation: Use a fume hood to avoid inhalation of fine particles (WGK 3 hazard) .

- Storage: Keep in a desiccator at 2–8°C to prevent hydrolysis of the nitro group .

Advanced Question: How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group acts as a meta-directing deactivating group, but its electron-withdrawing nature facilitates:

Suzuki Coupling: Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (80°C, 12 h) to substitute bromine .

Nitro Reduction: Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine, enabling further functionalization (e.g., amidation) .

Click Chemistry: React with azides via Cu(I)-catalyzed cycloaddition to form triazole-linked derivatives .

Basic Question: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Pair: Use EtOAc (good solubility at reflux) and hexane (poor solubility at RT) for gradual crystallization .

- Cooling Rate: Slow cooling (1°C/min) yields larger crystals for X-ray analysis .

- Decolorization: Add activated charcoal if impurities cause discoloration .

Advanced Question: How can computational tools predict the biological activity of this compound derivatives?

Methodological Answer:

Molecular Docking (AutoDock Vina): Screen against serotonin receptors (e.g., 5-HT₂C) using the nitro group as a hydrogen bond acceptor .

QSAR Modeling: Correlate Hammett σ values of substituents with IC₅₀ data from radioligand assays .

ADMET Prediction (SwissADME): Assess bioavailability (e.g., TPSA >60 Ų indicates poor blood-brain barrier penetration) .

Basic Question: How is stability assessed under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1–13, 37°C, 24 h) and monitor degradation via HPLC. Nitro groups degrade in strong bases (pH >10) .

- Thermal Analysis (TGA/DSC): Determine decomposition onset temperature (typically >200°C) .

Advanced Question: What strategies resolve low reproducibility in biological assays involving this compound?

Methodological Answer:

Metabolite Screening: Use LC-MS/MS to identify oxidative metabolites (e.g., demethylation) that may interfere with assays .

Solubility Enhancement: Formulate with β-cyclodextrin (1:2 molar ratio) to improve aqueous solubility .

Positive Controls: Include mCPP (a known 5-HT ligand) to validate receptor binding assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.